Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-

Vue d'ensemble

Description

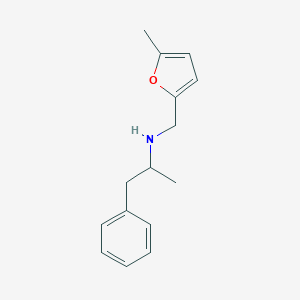

Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-: is an aromatic amine derivative. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound is typically synthesized through the reductive amination of furfural with ammonia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- involves the reductive amination of furfural. This process typically uses ammonia and a reducing agent such as zinc dust in hydrochloric acid. The reaction is carried out at room temperature, followed by the addition of ammonia and sodium hydroxide, and then heating the mixture to 60°C .

Industrial Production Methods: Industrial production of furfurylamine derivatives often involves similar reductive amination processes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form tetrahydrofurfurylamine derivatives.

Substitution: The amine group can participate in substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a nickel catalyst is often used for reduction reactions.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: 2-Furoic acid

Reduction: Tetrahydrofurfurylamine

Substitution: Halogenated furfurylamine derivatives

Applications De Recherche Scientifique

Chemical Synthesis

1. Reaction Intermediates:

Furfurylamine derivatives are utilized as intermediates in organic synthesis. They can participate in various reactions such as reductive amination and acylation, leading to the formation of complex molecules. For instance, 5-methyl-N-(alpha-methylphenethyl)- can be synthesized via transamination reactions involving 5-(hydroxymethyl)furfural (HMF), showcasing its utility in creating amine derivatives with potential pharmacological properties .

2. Synthesis of Amides and Esters:

Recent studies have demonstrated the effectiveness of microwave-assisted synthesis for producing ester and amide derivatives containing furan rings, utilizing furfurylamine as a reactant. This method offers advantages such as reduced reaction times and improved yields, making it a valuable approach in synthetic organic chemistry .

Pharmaceutical Applications

1. Anticancer Compounds:

Furfurylamine derivatives have been explored for their potential anticancer properties. Research has identified new phosphorus-containing heterocyclic compounds derived from furfurylamine that exhibit promising activity against cancer cells. The structural modifications of furfurylamine enhance its biological activity, making it a candidate for further pharmaceutical development .

2. Drug Development:

The unique structure of furfurylamine allows it to function as a scaffold for drug design. Its ability to form stable complexes with biological targets can be leveraged to develop new therapeutic agents, particularly in treating diseases where traditional drugs have limited efficacy .

Biotechnological Applications

1. Enzyme Catalysis:

Furfurylamine can act as a substrate for various enzymes, particularly amine transaminases (ATAs). Studies have shown that ATAs can efficiently catalyze the reductive amination of HMF using furfurylamine as a co-substrate, leading to high conversion rates. This application is significant for the biotechnological production of biofuels and other valuable chemicals from renewable resources .

2. Environmental Applications:

Given its renewable nature, furfurylamine and its derivatives are being investigated for use in environmentally friendly processes such as bioremediation and the production of biodegradable materials. Their incorporation into polymer matrices could lead to sustainable alternatives to conventional plastics .

-

Transaminase Reactions:

A study demonstrated that immobilized ATAs effectively converted HMF to furfurylamine derivatives with high efficiency (>99% conversion) when using isopropylamine as a co-substrate. This highlights the potential of using furfurylamine in continuous-flow bioprocesses for sustainable chemical production . -

Microwave-Assisted Synthesis:

Research on microwave-assisted methods for synthesizing furan-containing amides showcased significant improvements in reaction times and yields compared to traditional methods, emphasizing the versatility of furfurylamine in modern organic synthesis .

Mécanisme D'action

The mechanism of action of furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparaison Avec Des Composés Similaires

Furfurylamine: The parent compound with a similar structure but without the methyl and phenethyl substitutions.

5-Methylfurfurylamine: A derivative with a methyl group on the furan ring.

2-Furonitrile: The corresponding nitrile derivative.

Furan-2-ylmethanethiol: The corresponding thiol derivative

Uniqueness: Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- is unique due to its specific substitutions, which confer distinct chemical properties and reactivity. These substitutions can enhance its interactions with biological targets and improve its solubility and stability in various solvents .

Activité Biologique

Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-, also known as Furfurylmethylamphetamine, is an aromatic amine derivative notable for its unique structural features, including a furan ring and an alpha-methylphenethyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the context of neurotransmitter modulation and its implications in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C_{15}H_{19}N

- Molecular Weight : 229.32 g/mol

- Structural Features :

- Furan ring

- Amine functional group

- 5-Methyl group on the furan ring

- Alpha-methylphenethyl substituent

Furfurylamine's biological activity is primarily linked to its interactions with neurotransmitter systems. Preliminary studies indicate that compounds with similar structures may exhibit significant binding affinities to dopamine and norepinephrine transporters. This interaction can influence neurotransmitter reuptake mechanisms, potentially enhancing synaptic levels of these critical neurotransmitters, which are vital for mood regulation and cognitive functions.

Neurotransmitter Interaction

Furfurylamine has been observed to interact with the following neurotransmitter systems:

- Dopamine Transporters (DAT) : Potentially increases dopamine levels in synaptic clefts, which may enhance mood and cognitive functions.

- Norepinephrine Transporters (NET) : Similar mechanisms could be hypothesized for norepinephrine, affecting alertness and arousal.

Pharmacological Implications

The compound's structural similarities to known stimulants suggest potential applications in treating conditions such as ADHD or depression. Its unique properties may allow it to act as a selective enhancer of neurotransmitter activity compared to traditional stimulants.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| Furfenorex | 3776-93-0 | Contains furan ring and amine group | Known stimulant effects; used in ADHD treatment |

| N-Methylamphetamine | 14817-79-9 | Simple phenethylamine structure | Potent central nervous system stimulant |

| Methamphetamine | 537-46-2 | Similar phenethylamine structure | Highly addictive; significant abuse potential |

| 5-Methoxy-N,N-dimethyltryptamine | 120458-50-7 | Tryptamine derivative | Psychedelic properties; affects serotonin receptors |

This table illustrates the distinctiveness of Furfurylamine compared to other compounds with similar structures, highlighting its potential unique pharmacological profiles worth exploring further.

Case Studies and Research Findings

Research surrounding Furfurylamine is still emerging, but several studies have begun to elucidate its biological effects:

- Binding Affinity Studies : Initial binding studies have indicated that Furfurylamine exhibits a moderate affinity for DAT and NET, suggesting it may function similarly to other stimulants but with potentially less side effect profiles due to its unique structure .

- Behavioral Studies : Animal models treated with Furfurylamine showed increased locomotor activity, indicating stimulant-like effects. These findings align with the hypothesis that the compound enhances dopaminergic signaling.

- Potential Therapeutic Uses : Given its interaction with neurotransmitter systems, further investigation into its use as a therapeutic agent for mood disorders or attention-related conditions is warranted. The compound’s ability to modulate neurotransmitter levels could provide a novel approach in pharmacotherapy .

Propriétés

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-12(10-14-6-4-3-5-7-14)16-11-15-9-8-13(2)17-15/h3-9,12,16H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDMKPUUJXVUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946474 | |

| Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23656-75-9 | |

| Record name | 5-Methyl-N-(1-methyl-2-phenylethyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23656-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IEM 540 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023656759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.